molecular formula C25H22N2OS B2409107 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 681273-54-1

2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2409107
CAS RN: 681273-54-1
M. Wt: 398.52
InChI Key: LYYYDMUWLVZORM-UHFFFAOYSA-N
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Description

2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, commonly known as BITE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BITE is a synthetic compound that belongs to the class of indole-based compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Biological Evaluation

  • 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. The derivatives exhibited significant anti-inflammatory activity in experimental models (Rehman, Saini, & Kumar, 2022).

Antimicrobial and Antifungal Activities

  • Novel 1H-indole derivatives, including those related to 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, have been shown to possess significant antimicrobial and antifungal properties. These derivatives were effective against a range of microbial species (Letters in Applied NanoBioScience, 2020).

Computational Study and In Vivo Activity

  • Computational studies on 1-(1H-indol-1-yl)ethanone derivatives, closely related to 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, focused on their effects on the COX-2 enzyme. These studies were complemented by in vivo analyses of their analgesic and anti-inflammatory activities, revealing significant biological properties (Kumar et al., 2022).

Antioxidant Properties

  • Derivatives of 1H-indole, including compounds similar to 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, have been found to exhibit notable antioxidant activities. These compounds were synthesized and compared to standard drugs like Ascorbic acid in their effectiveness (Gopi, Sastry, & Dhanaraju, 2016).

properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2OS/c28-25(27-15-14-20-10-4-6-12-22(20)27)18-29-24-17-26(16-19-8-2-1-3-9-19)23-13-7-5-11-21(23)24/h1-13,17H,14-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYYDMUWLVZORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone

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